2-(Dimethylamino)ethylhydrazine dihydrochloride

Catalog No.
S735452
CAS No.
57659-80-0
M.F
C4H15Cl2N3
M. Wt
176.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethylhydrazine dihydrochloride

Researchers often face poor regioselectivity and low yields in multi-step heterocycle N-alkylation. - Pre-functionalized hydrazine enables one-step construction of N-substituted pyrazoles, triazoles, and pyridazines with embedded solubilizing dimethylaminoethyl group. - Stable dihydrochloride salt eliminates hazards of free hydrazine, improves reaction stoichiometry, and streamlines purification. Ideal for medicinal chemistry and API development where solubility optimization is critical. In stock for immediate supply.

CAS Number

57659-80-0

Product Name

2-(Dimethylamino)ethylhydrazine dihydrochloride

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine;dihydrochloride

Molecular Formula

C4H15Cl2N3

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C4H13N3.2ClH/c1-7(2)4-3-6-5;;/h6H,3-5H2,1-2H3;2*1H

InChI Key

UIEZCQFBCDAMSI-UHFFFAOYSA-N

SMILES

CN(C)CCNN.Cl.Cl

Synonyms

2-Hydrazino-N,N-dimethylethanamine Dihydrochloride; 2-Hydrazino-N,N-dimethyl-ethanamine Dihydrochloride; [2-(Dimethylamino)ethyl]-hydrazine Dihydrochloride; 2-Hydrazinyl-N,N-dimethylethanamine Dihydrochloride;2-Hydrazino-N,N-dimethylethylamine Dih

Canonical SMILES

CN(C)CCNN.Cl.Cl

The exact mass of the compound 2-(Dimethylamino)ethylhydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

2-(Dimethylamino)ethylhydrazine dihydrochloride is a bifunctional synthetic building block primarily utilized for the construction of N-substituted heterocycles, including pyrazoles, triazoles, and pyridazines. By combining a reactive hydrazine moiety with a tertiary amine side chain, it enables the direct incorporation of a basic, solubilizing dimethylaminoethyl group into molecular scaffolds in a single step. Supplied as a stable dihydrochloride salt, this compound overcomes the severe handling, toxicity, and stability limitations inherent to free hydrazines. Its primary procurement value lies in its ability to streamline the synthesis of active pharmaceutical ingredients (APIs) and advanced materials by replacing multi-step, low-yielding alkylation sequences with a highly regioselective condensation process [1].

Research Fit

S
Dihydrochloride salt form – stable crystalline solid for precise handling
B
Versatile hydrazine building block for heterocyclic synthesis
C
Reported efficient hydrazone formation kinetics for bioconjugation

Substituting the dihydrochloride salt with its free base counterpart (CAS 50864-16-9) introduces significant process liabilities, including high volatility, rapid oxidative degradation, and unpredictable stoichiometry. Alternatively, attempting to bypass this specialized precursor by using a generic hydrazine (e.g., hydrazine hydrate) followed by post-synthesis alkylation with 2-(dimethylamino)ethyl chloride typically results in poor regioselectivity. Such two-step workarounds frequently generate complex mixtures of N-alkylated isomers, necessitating resource-intensive chromatographic separations and drastically reducing the overall isolated yield of the target functionalized heterocycle [1].

Substitution Risk

Target Dihydrochloride salt – solid, mp 119–128 °C
Substitute Free base (CAS 1754-57-0) – liquid, bp 185.3 °C
Physical form change alters weighing accuracy, storage stability, and reaction handling.
Target DMAEH scaffold – reported fast hydrazone kinetics (krel=23)
Substitute Other alkylhydrazines (e.g., DNPH, MPH, HBA) – slower kinetics
Rate differences may reduce conjugation efficiency and analytical sensitivity in carbonyl detection workflows.
Target Precursor for reported antitumor isoquinolinone synthesis
Substitute 1,2-dimethylhydrazine (colon carcinogenesis model) / procarbazine (MAO inhibitor)
Biological application context differs fundamentally; substituting alters intended research pathway.

Storage Stability & Stoichiometric Reliability

Free base hydrazines are highly susceptible to oxidation in the presence of atmospheric oxygen, leading to rapid titer loss. The dihydrochloride salt format of 2-(dimethylamino)ethylhydrazine provides critical stabilization, maintaining >98% purity over extended storage periods under ambient conditions, whereas the free base rapidly degrades. This stability ensures that precise molar equivalents can be weighed and added to reactions, preventing the need for excess reagent and reducing the formation of side products [1].

Evidence DimensionPurity retention under ambient atmospheric exposure (12 months)
Target Compound Data>98% purity retained (Dihydrochloride salt)
Comparator Or Baseline<80% purity retained (Free base, prone to oxidation and volatilization)
Quantified Difference>18% higher purity retention, eliminating the need for pre-reaction distillation.
ConditionsAmbient temperature, standard laboratory storage conditions exposed to air.

Procurement of the dihydrochloride salt eliminates the need for hazardous distillation or titration prior to use, ensuring reproducible scale-up.

Hydrazone Formation Kinetics
Head-to-head
DMAEH krel = 23
16.4× faster than DNPH (krel 1.4)
11.5× faster than MPH (2.0)
4.7× faster than HBA (4.9)
Supports efficient bioconjugation and enhances ESI-MS detection sensitivity
2-formylpyridine, pH 7.4, 25 °C

Pyrazole Regioselectivity & Yield

When synthesizing N-(dimethylaminoethyl) pyrazoles, direct condensation of 1,3-diketones with 2-(dimethylamino)ethylhydrazine dihydrochloride yields the target compound in a single step with high efficiency. In contrast, the traditional two-step approach—forming the unsubstituted pyrazole followed by alkylation with 2-(dimethylamino)ethyl chloride—frequently yields a mixture of N1 and N2 regioisomers, capping the yield of the desired isomer and requiring complex purification [1].

Evidence DimensionOverall isolated yield of target N-functionalized heterocycle
Target Compound Data80-90% yield (Single-step condensation using CAS 57659-80-0)
Comparator Or Baseline45-60% yield (Two-step post-alkylation approach)
Quantified Difference20-45% absolute increase in isolated yield.
ConditionsStandard condensation with 1,3-diketones vs. base-mediated N-alkylation of pyrazole.

Bypassing the post-alkylation step significantly reduces process mass intensity (PMI) and eliminates costly chromatographic separations.

Physical Form Comparison
Data to verify
Solid dihydrochloride salt, mp 119–128 °C
vs. free base liquid, bp 185.3 °C
Solid form supports precise weighing and reduces volatility during handling
Supplier specification; verify lot-specific values

Aqueous Processing & Exotherm Control

The dihydrochloride salt exhibits exceptional aqueous solubility, allowing it to be formulated into stable aqueous solutions for controlled, dropwise addition into organic or biphasic reaction mixtures. This is critical for managing the highly exothermic nature of hydrazine condensation reactions. The free base, being volatile and less predictably partitioned, poses a higher risk of thermal runaway and loss of active reagent to the vapor phase [1].

Evidence DimensionReagent addition control and vapor phase loss
Target Compound DataNegligible vapor pressure; highly controlled aqueous dosing
Comparator Or BaselineHigh vapor pressure; variable dosing accuracy (Free base)
Quantified DifferenceNear 100% reagent retention in the liquid phase for the salt.
ConditionsExothermic condensation reactions in biphasic or buffered aqueous media.

Controlled aqueous dosing of the salt maximizes process safety and ensures consistent reaction kinetics during pilot-scale manufacturing.

Purity Specification
Data to verify
97% (dihydrochloride salt)
vs. 95% (free base)
Higher purity may reduce batch-to-batch variability in synthesis
Commercial specification; analytical lot review recommended
Synthetic Application
Class-level
Precursor to isoquinolinones with reported antitumor activity
Supports medicinal chemistry research; distinct from alkylhydrazine carcinogenesis or MAO models
Class-level inference; confirm synthetic route and biological readout

Soluble API Intermediate Synthesis

This compound is a primary choice for introducing a basic dimethylaminoethyl side chain into pharmaceutical scaffolds, such as kinase inhibitors or CNS-active agents. The embedded tertiary amine group predictably improves the aqueous solubility and bioavailability of the resulting API, making this specific hydrazine an essential building block in early-stage drug discovery and medicinal chemistry workflows where solubility optimization is required [1].

Regioselective Heterocycle Synthesis

The compound is highly suited for the direct, single-step synthesis of N-substituted pyrazoles, triazoles, and pyridazines from dicarbonyl precursors. By utilizing the pre-functionalized hydrazine dihydrochloride, process chemists can avoid the poor regioselectivity, low yields, and complex purification steps associated with late-stage N-alkylation strategies [2].

Chelating Ligands & Metal-Organic Frameworks

The bifunctional nature of the resulting hydrazones or heterocycles—containing both the core coordinating nitrogens and the pendant tertiary amine—makes this compound highly valuable in designing multidentate ligands. These ligands are utilized in transition metal catalysis and the synthesis of specialized metal-organic materials where precise spatial arrangement of basic sites is necessary [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ESI-MS bioconjugation workflows
Reported fast hydrazone kinetics
Reaction rate comparison vs. DNPH / HBA
Solid-phase peptide/small molecule synthesis
Stable crystalline dihydrochloride salt
Handling accuracy and batch purity consistency
Medicinal chemistry: antitumor isoquinolinone synthesis
Precursor to reported antitumor isoquinolinones
Downstream biological activity screening

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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